molecular formula C10H11NO4 B1361453 3-[(Ethoxycarbonyl)amino]benzoic acid CAS No. 5180-76-7

3-[(Ethoxycarbonyl)amino]benzoic acid

Cat. No. B1361453
CAS RN: 5180-76-7
M. Wt: 209.2 g/mol
InChI Key: ZLDHVJVKFNDXTH-UHFFFAOYSA-N
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Description

3-[(Ethoxycarbonyl)amino]benzoic acid is a chemical compound with the molecular weight of 209.2 . It is a powder at room temperature . The IUPAC name for this compound is 3-[(ethoxycarbonyl)amino]benzoic acid .


Molecular Structure Analysis

The InChI code for 3-[(Ethoxycarbonyl)amino]benzoic acid is 1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-4-7(6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-[(Ethoxycarbonyl)amino]benzoic acid has a density of 1.2±0.1 g/cm^3, a boiling point of 349.0±25.0 °C at 760 mmHg, and a melting point of 189-190 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Complexing Abilities

  • Synthesis and Characterization of Schiff Bases : Schiff bases derived from compounds including 3-[(ethoxycarbonyl)amino]benzoic acid have been synthesized, characterized, and their antibacterial and antifungal activities assessed. These bases show potential in the development of new antimicrobial agents (Mounika, Pragathi, & Gyanakumari, 2010).
  • Complexing Ability with Metals : Compounds like 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, which are structurally similar to 3-[(Ethoxycarbonyl)amino]benzoic acid, have been shown to act as O,N,O-tridentate ligands, forming complexes with metals such as nickel and copper (Kudyakova et al., 2009).

Biological Activities and Applications

  • Cardiotropic Effects : The derivative 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid has shown pronounced cardiotropic effects, indicating potential for development into a cardiotropic drug (Ivkin & Karpov, 2022).
  • Biosynthesis of Natural Products : 3-Amino-5-hydroxy benzoic acid, a precursor to a variety of natural products with biological activities, could indicate potential biosynthetic pathways involving derivatives of 3-[(Ethoxycarbonyl)amino]benzoic acid (Kang, Shen, & Bai, 2012).

Chemical and Physical Characterization

  • Structural Investigations : Studies on related compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, provide insights into molecular structure and interactions, which are crucial for understanding the properties and potential applications of 3-[(Ethoxycarbonyl)amino]benzoic acid (Venkatesan et al., 2016).

Antibacterial Properties

  • Antibacterial Schiff Bases : Schiff bases synthesized from 4-aminobenzoic acid derivatives, which are structurally related to 3-[(Ethoxycarbonyl)amino]benzoic acid, show promising antibacterial properties, suggesting similar potential in derivatives of 3-[(Ethoxycarbonyl)amino]benzoic acid (Parekh et al., 2005).

Safety And Hazards

This compound causes skin irritation and serious eye damage. It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

3-(ethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-4-7(6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDHVJVKFNDXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352063
Record name 3-[(ethoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Ethoxycarbonyl)amino]benzoic acid

CAS RN

5180-76-7
Record name Benzoic acid, 3-[(ethoxycarbonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5180-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(ethoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(ethoxycarbonyl)amino]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture composed of 3-aminobenzoic acid (20 g), 1 M aqueous sodium bicarbonate solution (730 cc) and ethyl chloroformate (14 cc) is left with stirring for 30 minutes at 5° C. 2.5 N hydrochloric acid (300 cc) is then added to the reaction mixture. The precipitate formed is separated by filtration, washed with water (3×200 cc) and dried at 40° C. under reduced pressure (0.07 kPa). 3-Ethoxycarbonylaminobenzoic acid (25 g), m.p. 198° C., is thereby obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
730 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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